molecular formula C20H22N4O3 B2758137 N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326902-40-2

N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2758137
CAS RN: 1326902-40-2
M. Wt: 366.421
InChI Key: HLXKWOOAIJXPKP-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as EMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBC belongs to the class of triazole compounds that have been extensively studied for their diverse biological activities.

Scientific Research Applications

Anticancer Activity

Triazole derivatives, including F6609-5365, have been investigated for their potential as anticancer agents. Researchers have explored their cytotoxic effects on cancer cells, particularly due to their ability to inhibit specific enzymes or pathways involved in tumor growth. F6609-5365 may interfere with cell division, induce apoptosis, or disrupt angiogenesis, making it a promising candidate for further study in cancer therapy .

Neuroprotective Properties

Triazole-based compounds have shown promise in neuroprotection. F6609-5365 could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Its unique chemical structure may allow it to interact with specific receptors or enzymes involved in neurodegenerative diseases. Further research is needed to validate its neuroprotective effects .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. F6609-5365 might modulate inflammatory pathways, making it relevant for drug development. Investigating its impact on cytokines, immune cells, and signaling pathways could provide valuable insights into its anti-inflammatory potential .

Antifungal and Antibacterial Properties

Triazole derivatives have been explored as antifungal and antibacterial agents. F6609-5365 could inhibit fungal growth by disrupting cell membranes or interfering with essential enzymes. Additionally, its antibacterial activity might involve targeting bacterial DNA replication or protein synthesis. Rigorous testing against specific pathogens is necessary to validate these properties .

Chemical Catalysis

F6609-5365’s unique structure makes it an interesting candidate for catalytic applications. Researchers have utilized similar triazole-based compounds as catalysts in organic synthesis. Investigating its catalytic activity in specific reactions (e.g., Michael additions, cyclizations) could reveal its potential in green chemistry and sustainable processes .

Bioinformatics and Drug Design

Triazole derivatives often serve as building blocks in drug design. Computational studies can explore F6609-5365’s interactions with target proteins, predict binding affinities, and optimize its structure for specific biological activities. These insights contribute to rational drug design and lead optimization .

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-27-19-11-15(7-10-18(19)26-3)12-21-20(25)17-13-24(23-22-17)16-8-5-14(2)6-9-16/h5-11,13H,4,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXKWOOAIJXPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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